N-(4,5-dicyano-1H-imidazol-2-yl)-2-[3-(trifluoromethyl)-1-adamantyl]acetamide
Description
N-(4,5-dicyano-1H-imidazol-2-yl)-2-[3-(trifluoromethyl)-1-adamantyl]acetamide is a synthetic organic compound that features a unique combination of an imidazole ring, a trifluoromethyl group, and an adamantyl moiety
Properties
IUPAC Name |
N-(4,5-dicyano-1H-imidazol-2-yl)-2-[3-(trifluoromethyl)-1-adamantyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N5O/c19-18(20,21)17-4-10-1-11(5-17)3-16(2-10,9-17)6-14(27)26-15-24-12(7-22)13(8-23)25-15/h10-11H,1-6,9H2,(H2,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBBJDXQNXEOTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(F)(F)F)CC(=O)NC4=NC(=C(N4)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dicyano-1H-imidazol-2-yl)-2-[3-(trifluoromethyl)-1-adamantyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: Starting from suitable precursors like nitriles and amines under acidic or basic conditions.
Introduction of the adamantyl group: This can be achieved through alkylation reactions using adamantyl halides.
Addition of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Final acetamide formation: This can be done by reacting the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dicyano-1H-imidazol-2-yl)-2-[3-(trifluoromethyl)-1-adamantyl]acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4,5-dicyano-1H-imidazol-2-yl)-2-[3-(trifluoromethyl)-1-adamantyl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4,5-dicyano-1H-imidazol-2-yl)-2-[3-(trifluoromethyl)-1-adamantyl]acetamide: can be compared with other imidazole derivatives, adamantyl compounds, and trifluoromethylated molecules.
Imidazole derivatives: Known for their biological activity and use in pharmaceuticals.
Adamantyl compounds: Valued for their stability and unique structural properties.
Trifluoromethylated molecules: Often exhibit enhanced metabolic stability and bioavailability.
Uniqueness
The uniqueness of this compound lies in its combination of these three distinct functional groups, which may confer unique chemical and biological properties not found in other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
